2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid
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Overview
Description
2-[3-[Ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and three iodine atoms attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then subjected to acylation to introduce the propanoyl group. The final step involves the formation of the amide bond and the attachment of the butanoic acid moiety. Common reagents used in these reactions include iodine, acyl chlorides, and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce the carbonyl groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-[Ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine atoms make it useful in radiolabeling studies for tracking biological processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid involves its interaction with specific molecular targets. The iodine atoms may facilitate binding to proteins or enzymes, while the amide and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[Ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]propanoic acid
- 2-[3-[Ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]pentanoic acid
- 2-[3-[Ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]hexanoic acid
Uniqueness
The uniqueness of 2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid lies in its specific combination of functional groups and the presence of three iodine atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
24340-25-8 |
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Molecular Formula |
C15H18I3NO4 |
Molecular Weight |
657.02 g/mol |
IUPAC Name |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-4-10(15(21)22)23-14-9(17)7-8(16)13(12(14)18)19(6-3)11(20)5-2/h7,10H,4-6H2,1-3H3,(H,21,22) |
InChI Key |
YOKNDPUQYBRNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I |
Origin of Product |
United States |
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